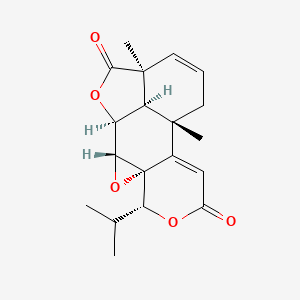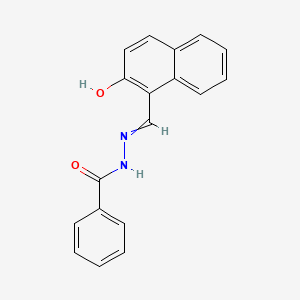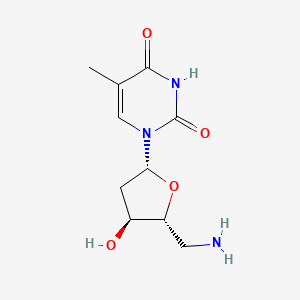
Colupulone
Übersicht
Beschreibung
Colupulone is a natural product primarily found in hops (Humulus lupulus). It belongs to the class of bitter acids and contributes to the characteristic bitterness of beer. Although its content in hops is relatively low, this compound plays a crucial role in balancing the sweetness of beer, enhancing its flavor, and providing a pleasant mouthfeel .
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von Colupulone reichen über die Bierherstellung hinaus:
Chemie: Forscher untersuchen die Struktur-Aktivitäts-Beziehungen von this compound und seine Auswirkungen auf biologische Systeme.
Biologie: Untersuchungen erforschen seine Wechselwirkungen mit Kernrezeptoren und zellulären Signalwegen.
5. Wirkmechanismus
This compound aktiviert den Prägnan-X-Rezeptor (PXR), der den Arzneimittelstoffwechsel und -transport reguliert. Durch die Bindung an PXR beeinflusst this compound die Expression von Arzneimittelmetabolisierenden Enzymen und Transportern, wodurch die Arzneimittelverfügbarkeit und -wechselwirkungen beeinflusst werden.
Wirkmechanismus
Target of Action
Colupulone, a β-acid found in Humulus lupulus, primarily targets the Pregnane X Receptor (PXR) . PXR is a nuclear receptor that controls the expression of P-glycoprotein (P-gp), an efflux transporter pump . This receptor plays a crucial role in xenobiotic metabolism and detoxification processes.
Mode of Action
This compound activates the PXR in a reporter assay when used at concentrations of 1, 3, and 10 µM . The activation of PXR leads to the induction of P-gp expression . P-gp is a crucial component of the blood-brain barrier (BBB) and plays a significant role in the clearance of brain amyloid-beta (Aβ), a primary hallmark associated with Alzheimer’s disease (AD) pathology .
Biochemical Pathways
The activation of PXR by this compound leads to the induction of hepatic cytochrome P450 (CYP) isoform 3A (CYP3A) activity . CYP3A is part of the cytochrome P450 family of enzymes, which are involved in the metabolism of various substances, including drugs and xenobiotics .
Pharmacokinetics
It is known that dietary administration of this compound (018% w/w) induces hepatic CYP3A activity in mice . This suggests that this compound may be metabolized by the liver and could potentially influence the bioavailability of other substances metabolized by CYP3A.
Result of Action
This compound’s activation of PXR and subsequent induction of P-gp and CYP3A have several effects. It decreases serum glucose levels in non-diabetic mice and increases serum glucose levels in db/db mice . Additionally, it has been found to enhance Aβ transport across the BBB, suggesting potential therapeutic applications in the treatment of AD .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the development of resistance in certain organisms, such as mosquitoes, and the adverse side effects caused by the extensive use of synthetic insecticides have led to research into environmentally-friendly solutions like this compound . .
Biochemische Analyse
Biochemical Properties
Colupulone plays a pivotal role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the pregnane X receptor, where it acts as an activator. This interaction is stabilized by both Van der Waals and hydrogen bonding contacts . Additionally, this compound induces hepatic cytochrome P450 isoform 3A activity in mice, highlighting its role in modulating enzyme activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound decreases serum glucose levels in non-diabetic mice while increasing serum glucose levels in diabetic mice . This dual effect underscores its complex role in cellular metabolism and gene expression regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the ligand-binding domain of the pregnane X receptor, activating it and leading to the transcriptional regulation of genes involved in drug metabolism and excretion . This activation is facilitated by the structural conformation of this compound, which allows it to interact effectively with the receptor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to be stable under various conditions, maintaining its biological activity for extended periods. Its long-term effects on cellular function can vary. For example, prolonged exposure to this compound can lead to sustained activation of the pregnane X receptor, resulting in continuous modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can induce beneficial effects such as the activation of hepatic cytochrome P450 isoform 3A and modulation of glucose levels . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. One of the key pathways involves the induction of hepatic cytochrome P450 isoform 3A activity, which plays a crucial role in drug metabolism . This interaction underscores the importance of this compound in regulating metabolic processes and maintaining cellular homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it exerts its biological effects . The transport and distribution of this compound are critical for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its target biomolecules to exert its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of colupulone involves several steps, starting from hop extracts. While specific synthetic routes may vary, the general process includes prenylation of phloroglucinol derivatives. The reaction conditions typically involve enzymatic or chemical prenylation reactions. detailed protocols are proprietary and may vary based on industrial practices.
Industrial Production Methods: this compound is primarily obtained from hop cones during beer production. Brewers extract it by using various methods, including solvent extraction or supercritical fluid extraction. The exact industrial production methods are closely guarded secrets within the brewing industry.
Analyse Chemischer Reaktionen
Colupulone durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind nicht allgemein dokumentiert. Forscher haben seine Aktivierung des Prägnan-X-Rezeptors (PXR) identifiziert, einem Kernrezeptor, der die Expression von P-Glykoprotein (P-gp) steuert . Darüber hinaus beeinflusst die diätetische Verabreichung von this compound die Aktivität des hepatischen Cytochrom P450 (CYP)-Isoforms 3A bei Mäusen .
Vergleich Mit ähnlichen Verbindungen
Colupulone weist Ähnlichkeiten mit anderen Beta-Säuren auf, die in Hopfen vorkommen, wie Adlupulone, Lupulone und Prelupulone. seine einzigartigen Eigenschaften unterscheiden es von diesen Verbindungen.
Eigenschaften
IUPAC Name |
3,5-dihydroxy-4,6,6-tris(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCDMWKTFLUPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963664 | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-27-9 | |
| Record name | Colupulone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dihydroxy-4,6,6-tris(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COLUPULONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA8R555DNZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















